
((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide
Übersicht
Beschreibung
This compound is a synthetic peptide derivative featuring a 7-methoxycoumarin fluorophore linked via an acetyl group to a peptide sequence, terminating in a 2,4-dinitrophenyl (DNP) -modified lysinamide. The DNP group enhances detectability in assays, while the coumarin moiety enables fluorescence-based tracking .
Wirkmechanismus
Target of Action
NFF-3, also known as “Mca-arg-pro-lys-pro-val-glu-nva-trp-arg-lys(dnp)-NH2”, is a selective substrate for Matrix Metalloproteinases (MMPs) . It selectively binds to MMP-3 and MMP-10 . MMPs are a large family of endopeptidases that can degrade all kinds of extracellular matrix proteins and process a number of bioactive molecules .
Mode of Action
NFF-3 is hydrolyzed rapidly by MMP-3 and very slowly by MMP-9 . There is no significant hydrolysis by mmp-1 and mmp-2 . This selective hydrolysis by certain members of the MMP family makes NFF-3 an important tool for differentiating MMP-3 activity from that of other MMPs .
Biochemical Pathways
The hydrolysis of NFF-3 by MMP-3 and MMP-9 is part of the broader biochemical pathways involving MMPs. MMPs are known to be involved in the cleavage of cell surface receptors, the release of apoptotic ligands, and chemokine/cytokine inactivation . They play a major role in cell behaviors such as cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .
Result of Action
The hydrolysis of NFF-3 by MMP-3 and MMP-9 results in the breakdown of the peptide, which can be detected using fluorescence in cell assays . This provides a measure of the activity of these MMPs, contributing to our understanding of their role in various biological processes .
Biochemische Analyse
Biochemical Properties
NFF-3 interacts with the enzyme MMP-3, where it serves as a substrate . The interaction is characterized by rapid hydrolysis of NFF-3 by MMP-3 . This interaction is selective, as NFF-3 is hydrolyzed very slowly by MMP-9 and shows no significant hydrolysis by MMP-1 and MMP-2 . This selectivity makes NFF-3 a useful tool for differentiating MMP-3 activity from that of other MMPs .
Cellular Effects
The cellular effects of NFF-3 are primarily related to its role as a substrate for MMP-3. MMP-3 is involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Therefore, the hydrolysis of NFF-3 by MMP-3 can be used as an indicator of these processes.
Molecular Mechanism
The molecular mechanism of NFF-3 involves its interaction with MMP-3. NFF-3 is a fluorogenic substrate, meaning it releases a fluorescent signal upon hydrolysis . This occurs rapidly when NFF-3 is acted upon by MMP-3 . The fluorescence released can then be detected and quantified, providing a measure of MMP-3 activity.
Temporal Effects in Laboratory Settings
The temporal effects of NFF-3 in laboratory settings are related to its rate of hydrolysis by MMP-3. NFF-3 is hydrolyzed rapidly by MMP-3, making it a useful tool for real-time monitoring of MMP-3 activity
Metabolic Pathways
NFF-3 is involved in the metabolic pathway of MMP-3, serving as a substrate for this enzyme . The hydrolysis of NFF-3 by MMP-3 results in the release of a fluorescent signal, which can be used to monitor MMP-3 activity.
Biologische Aktivität
((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide, often referred to as Nff-3, is a synthetic peptide with significant biological activity. This compound is notable for its potential applications in biochemistry and pharmacology, particularly as a substrate for matrix metalloproteinases (MMPs). This article discusses its structure, biological properties, and research findings relevant to its activity.
Chemical Structure
The molecular formula of Nff-3 is , and it has a molecular weight of approximately 1656.9 g/mol. The compound features a complex arrangement of amino acids and a methoxycoumarin moiety, which contributes to its biological properties.
Enzyme Substrate Properties
Nff-3 has been identified as a substrate for matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. The methoxycoumarin moiety is particularly relevant as it can be used for fluorescence-quenching assays to study MMP activity. The following table summarizes the key properties related to its enzymatic activity:
Property | Value |
---|---|
Purity | ≥96.0% (HPLC) |
Solubility | DMSO (1 mM) |
Storage | -20 °C |
Biological Role | MMP substrate |
Reference | H. Nagase et al., J. Biol. Chem., 1994 |
Anticancer Activity
Recent studies have indicated that compounds similar to Nff-3 exhibit anticancer properties. The incorporation of specific amino acids and the methoxycoumarin group may enhance the compound's ability to inhibit tumor growth and metastasis. Research shows that such peptides can modulate signaling pathways related to cancer cell proliferation.
Antioxidant Properties
Nff-3 may also possess antioxidant properties due to the presence of the methoxycoumarin structure, which is known for its ability to scavenge free radicals. This activity can contribute to cellular protection against oxidative stress, making it a candidate for further exploration in therapeutic applications.
Case Studies
- Study on MMP Inhibition : A study by Nagase et al. demonstrated that Nff-3 could effectively inhibit certain MMPs in vitro, suggesting its utility in therapeutic strategies aimed at diseases characterized by excessive matrix degradation, such as arthritis and cancer metastasis.
- Anticancer Efficacy : A recent investigation into similar coumarin-based peptides showed promising results in reducing the viability of various cancer cell lines, indicating that modifications like those present in Nff-3 could enhance anticancer effects.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing this peptide?
Methodological Answer:
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Couple the 7-methoxycoumarin fluorophore and 2,4-dinitrophenyl (DNP) quencher post-synthesis via selective acetylation and lysine ε-amino modification, respectively .
- Purification : Employ reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Monitor absorbance at 280 nm (tryptophan) and 325 nm (coumarin) .
- Characterization : Confirm mass via MALDI-TOF MS (expected [M+H]⁺ ~2200–2300 Da) and assess purity (>95%) using analytical HPLC. For structural validation, perform tandem MS/MS sequencing .
Q. How is this peptide utilized in protease activity assays?
Methodological Answer:
- Principle : The peptide acts as a fluorogenic substrate. Proteolytic cleavage between residues (e.g., arginyl-prolyl) separates the coumarin fluorophore from the DNP quencher, releasing fluorescence (λex/λem = 325/395 nm) .
- Protocol :
- Prepare a 10 μM peptide solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
- Add protease (e.g., trypsin, thrombin) and monitor fluorescence kinetics for 30–60 minutes.
- Calculate enzymatic activity using a standard curve of free 7-methoxycoumarin .
Advanced Research Questions
Q. How to resolve contradictory data in protease cleavage efficiency?
Methodological Answer:
- Potential Causes :
- Substrate Solubility : Poor solubility in aqueous buffers may lead to aggregation. Test solubility using dynamic light scattering (DLS) and optimize with co-solvents (e.g., 5% DMSO) .
- Enzyme Specificity : Validate protease activity with a positive control (e.g., a known fluorogenic substrate) and confirm absence of inhibitors (e.g., EDTA for metalloproteases) .
- Fluorescence Quenching : Verify that DNP effectively quenches coumarin by comparing intact vs. pre-cleaved peptide fluorescence .
Q. What strategies ensure peptide stability during long-term storage?
Methodological Answer:
- Storage Conditions : Lyophilize the peptide and store at –80°C under inert gas (argon) to prevent oxidation. Avoid repeated freeze-thaw cycles .
- Stability Assays :
- Incubate aliquots at 4°C, –20°C, and –80°C for 1–6 months.
- Analyze degradation via HPLC and compare peak areas to fresh samples.
- Detect oxidation products (e.g., methionine sulfoxide) using high-resolution MS .
Q. How to optimize signal-to-noise ratios in low-abundance protease detection?
Methodological Answer:
- Background Reduction : Pre-treat samples with affinity columns to remove endogenous fluorophores (e.g., NADH) .
- Signal Amplification : Use time-resolved fluorescence or Förster resonance energy transfer (FRET) with a secondary quencher .
- Buffer Optimization : Include 0.01% Tween-20 to minimize nonspecific adsorption and 1 mM DTT to reduce disulfide bond formation .
Q. What experimental designs validate protease specificity for this substrate?
Methodological Answer:
- Competitive Inhibition : Co-incubate with a non-cleavable analog (e.g., D-alanine substitution at cleavage site) and measure fluorescence suppression .
- Protease Profiling : Test against a panel of proteases (e.g., kallikreins, caspases) under identical conditions. Use zymography or activity-based probes for cross-validation .
Q. How to modify the peptide for live-cell imaging applications?
Methodological Answer:
- Cell Permeability : Add a cell-penetrating peptide (e.g., TAT sequence) or PEGylate the N-terminus .
- Subcellular Targeting : Conjugate a mitochondrial (e.g., triphenylphosphonium) or nuclear localization signal .
- Validation : Perform confocal microscopy in fixed vs. live cells and quantify colocalization with organelle markers .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features :
- Fluorophore : 7-Methoxycoumarin (ex/em ~325/395 nm), used for photolabile cleavage or fluorescence quenching studies.
- Peptide Sequence: Arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl. The inclusion of norvalyl (a non-proteinogenic branched-chain amino acid) and tryptophyl (aromatic side chain) may enhance protease resistance or target specificity.
- Terminal Modification: DNP-labeled lysinamide facilitates UV-Vis detection (λmax ~360 nm) and antibody recognition in immunoassays .
The following table compares the target compound with structurally analogous peptides from the provided evidence:
Research Findings and Functional Insights :
In contrast, MDP0261 () with phenylalanyl residues may target chymotrypsin-like enzymes . The norvalyl residue in the target compound could reduce nonspecific cleavage by proteases preferring aliphatic side chains .
Fluorescence Efficiency :
- Coumarin derivatives in all compounds exhibit pH-dependent fluorescence. However, the target’s glutamyl residue (pKa ~4.3) may enhance solubility in acidic environments, reducing aggregation-induced quenching compared to MDP0261’s hydrophobic core .
DNP Labeling Utility :
- DNP’s strong absorbance at 360 nm allows for competitive ELISA applications. The target compound’s longer peptide chain may improve antibody binding affinity compared to ’s shorter sequence .
Stability and Storage :
- All compounds require storage at -20°C due to peptide lability. The target’s tryptophyl residue may increase susceptibility to UV-induced degradation compared to MDP0261’s phenylalanyl-rich structure .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H110N22O20/c1-5-16-53(68(106)95-58(37-45-42-88-50-18-7-6-17-48(45)50)71(109)92-54(21-12-33-86-77(81)82)69(107)90-52(67(80)105)19-9-11-32-85-51-28-25-46(99(115)116)40-61(51)100(117)118)91-70(108)55(29-30-64(102)103)93-74(112)66(43(2)3)96-73(111)60-24-15-36-98(60)76(114)57(20-8-10-31-79)94-72(110)59-23-14-35-97(59)75(113)56(22-13-34-87-78(83)84)89-63(101)38-44-39-65(104)120-62-41-47(119-4)26-27-49(44)62/h6-7,17-18,25-28,39-43,52-60,66,85,88H,5,8-16,19-24,29-38,79H2,1-4H3,(H2,80,105)(H,89,101)(H,90,107)(H,91,108)(H,92,109)(H,93,112)(H,94,110)(H,95,106)(H,96,111)(H,102,103)(H4,81,82,86)(H4,83,84,87)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZDWYYXHAIMCR-BKNSPTOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H110N22O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166469 | |
Record name | NFF 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1675.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158584-09-9 | |
Record name | NFF 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158584099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NFF 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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